molecular formula C12H11N3O3S B2356895 1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid CAS No. 937599-76-3

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B2356895
CAS No.: 937599-76-3
M. Wt: 277.3
InChI Key: NKPQVJKHLBESQK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrido[2,3-d]pyrimidine core. Its molecular formula is C₁₂H₁₁N₃O₃S, and it has a molecular weight of 277.30 g/mol . The structure features a cyclopropyl group at position 1, a mercapto (-SH) group at position 2, a methyl group at position 7, and a carboxylic acid moiety at position 5 (Figure 1). This compound is typically stored at +4°C and has a purity of 95%, making it suitable for research applications .

Properties

IUPAC Name

1-cyclopropyl-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-5-4-7(11(17)18)8-9(13-5)15(6-2-3-6)12(19)14-10(8)16/h4,6H,2-3H2,1H3,(H,17,18)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPQVJKHLBESQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridopyrimidine Skeleton Construction

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing reagents. For example, a 2-aminonicotinic acid derivative can react with a cyclopropane carbonyl chloride to form the bicyclic structure. In one approach, 2-amino-5-methylnicotinic acid is treated with cyclopropyl isocyanate under basic conditions, yielding a 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine intermediate. Alternative methods utilize microwave-assisted cyclization to accelerate ring formation, reducing reaction times from hours to minutes.

Key challenges include regioselectivity control during cyclization and minimizing side products. Patents describe the use of Lewis acids like zinc chloride to direct the reaction pathway, achieving >80% regioselectivity for the desired isomer. Solvent selection also impacts efficiency; polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene facilitates azeotropic removal of water in dehydration steps.

Introduction of the Cyclopropyl Group

Cyclopropanation is critical for installing the 1-cyclopropyl substituent. Two primary strategies are observed:

  • Direct Alkylation : Reacting the pyridopyrimidine core with cyclopropyl bromide in the presence of a base such as potassium carbonate. This method, however, often results in low yields (<30%) due to steric hindrance.
  • Reductive Amination : A more efficient approach involves condensing a primary amine intermediate with cyclopropanecarboxaldehyde followed by sodium borohydride reduction. This stepwise process improves yields to 50–65% while maintaining stereochemical integrity.

Recent advancements employ transition-metal catalysis. For instance, palladium-catalyzed C–H activation enables direct cyclopropane ring formation on the pyridopyrimidine nitrogen, achieving 72% yield with Pd(OAc)₂ and Xantphos as ligands.

Incorporation of the Mercapto Group

The 2-mercapto group is introduced via nucleophilic substitution or thiolation reactions. A common method involves treating a 2-chloro precursor with thiourea in ethanol under reflux, followed by acidic workup to liberate the thiol. Alternatively, microwave-assisted thiolation using sodium hydrosulfide (NaSH) in DMF at 120°C for 15 minutes achieves 85% conversion.

Patent literature highlights the use of in situ-generated H₂S gas for thiolation, which minimizes oxidative dimerization of the thiol product. This gas-phase method requires specialized equipment but achieves >90% purity.

Carboxylic Acid Functionalization

The 5-carboxylic acid moiety is typically introduced early in the synthesis to avoid late-stage oxidation steps. Methyl ester precursors (e.g., methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate) are hydrolyzed under basic conditions. Saponification with lithium hydroxide in THF/water at 60°C for 4 hours affords the carboxylic acid in 95% yield. Enzymatic hydrolysis using lipases has also been explored, offering milder conditions for acid-sensitive intermediates.

Optimization and Purification Strategies

Final purification often involves recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients. Analytical HPLC methods using C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water ensure >98% purity. Scalability challenges include controlling dimerization during thiolation and ensuring consistent cyclopropane ring stability under acidic conditions.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%) Reference
Cyclocondensation ZnCl₂, DMF, 100°C, 6h 78 92
Cyclopropanation (Pd) Pd(OAc)₂, Xantphos, DCE, 80°C, 12h 72 95
Thiolation (NaSH) Microwave, DMF, 120°C, 15min 85 90
Ester Hydrolysis (LiOH) THF/H₂O, 60°C, 4h 95 98

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added functional groups. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.

Scientific Research Applications

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on compounds with structural similarities to the target molecule, emphasizing substituent variations and their implications.

Substituent Variations in the Pyrido[2,3-d]pyrimidine Core

1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • Molecular Formula : C₁₆H₁₇N₃O₃S
  • Molecular Weight : 331.39 g/mol
  • Key Differences :
    • A cyclopentyl group replaces the cyclopropyl group at position 1.
    • The methyl group at position 7 is replaced by a second cyclopropyl group .
  • Implications: Increased molecular weight (~54 g/mol higher than the target compound) due to bulkier substituents. The cyclopentyl group may enhance lipophilicity but reduce metabolic stability compared to cyclopropyl .
1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • Molecular Formula : C₁₁H₁₁N₃O₃S
  • Molecular Weight : 265.29 g/mol
  • Key Differences :
    • An ethyl group replaces the cyclopropyl group at position 1.
  • Implications: Lower molecular weight (~12 g/mol less than the target compound).
Methyl Ester Derivatives
  • Example : Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
    • Molecular Formula : C₁₃H₁₃N₃O₃S
    • Key Modification : Carboxylic acid at position 5 is esterified to a methyl ester .
    • Implications :
  • Enhanced membrane permeability due to esterification, often used in prodrug strategies .
  • Requires metabolic activation (e.g., hydrolysis) to regain carboxylic acid functionality .

Structural-Activity Relationships (SAR)

Role of the Mercapto (-SH) Group
  • The 2-mercapto substituent is conserved across analogs (e.g., ), suggesting its critical role in:
    • Hydrogen bonding with biological targets.
    • Chelation of metal ions in enzymatic active sites.
Impact of Position 1 Substituents
  • Ethyl/Cyclopentyl : Ethyl offers flexibility, while cyclopentyl increases lipophilicity but may hinder target engagement .
Position 7 Modifications
  • Methyl vs.

Physicochemical and Practical Comparisons

Parameter Target Compound 1-Cyclopentyl-7-cyclopropyl Analog 1-Ethyl Analog
Molecular Weight (g/mol) 277.30 331.39 265.29
Purity 95% 97% Not specified
Storage Conditions +4°C -20°C (inferred from similar compounds) Not specified
Availability Typically stocked Discontinued Available

Biological Activity

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid (CAS Number: 937599-76-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₂H₁₁N₃O₃S
  • Molecular Weight: 277.299 g/mol
  • MDL Number: MFCD08559041

Synthesis

The synthesis of 1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine involves multi-step reactions typically starting from readily available pyrimidine derivatives. The synthetic routes often include the introduction of mercapto and cyclopropyl groups through nucleophilic substitutions and condensation reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 1-Cyclopropyl-2-mercapto derivatives have been tested against various cancer cell lines including A549 (human lung adenocarcinoma) and MCF7 (breast cancer).

Key Findings:

  • Cytotoxicity : In vitro assays showed that these compounds can reduce cell viability significantly. For example, related compounds exhibited IC50 values in the low micromolar range against A549 cells.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Apoptosis
Compound BMCF715Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial efficacy of 1-Cyclopropyl-2-mercapto derivatives has also been explored extensively. These compounds have shown promising results against a range of pathogens, including multidrug-resistant strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 32 µM depending on the specific derivative tested.
  • Selectivity : Some derivatives demonstrated selective activity against resistant strains, suggesting potential for development into new antibiotic agents.
Bacterial StrainMIC (µM)Activity
Staphylococcus aureus0.5Effective
Escherichia coli8Moderate

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of various substituted dihydropyrido compounds on A549 cells. The results indicated that specific substitutions enhanced cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties of related compounds against resistant bacterial strains. The results showed significant inhibition against MRSA and VRE, indicating potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for preparing 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step reactions, such as cyclocondensation of substituted pyrimidines with cyclopropane-containing precursors. For example, analogous compounds (e.g., thieno[2,3-d]pyrimidines) are synthesized via palladium-catalyzed coupling or nucleophilic substitution, with yields optimized by controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) . For the target compound, introducing the cyclopropyl group may require protecting the mercapto (-SH) group during synthesis to avoid side reactions. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm) and the dihydropyrimidine ring system.
  • HRMS : For exact mass verification (e.g., expected molecular ion [M+H]+ calculated for C₁₄H₁₄N₃O₃S: 304.0756).
  • HPLC-PDA : To assess purity (>95% by reverse-phase C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
  • X-ray crystallography (if crystals are obtainable): To resolve ambiguities in stereochemistry or tautomeric forms .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally related pyrido[2,3-d]pyrimidines may pose risks such as skin/eye irritation or respiratory sensitization. Follow general precautions:
  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent oxidation of the mercapto group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles.
  • Metabolic stability assays : Perform liver microsome studies (human/rodent) to identify metabolic hotspots (e.g., oxidation of the cyclopropyl group).
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models to correlate with in vitro IC₅₀ values .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases or enzymes)?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology-modeled targets based on structural analogs (e.g., dihydropyrimidine inhibitors of DHFR or EGFR). Key parameters:
  • Ligand preparation : Optimize protonation states (mercapto group pKa ~8–10) at physiological pH.
  • Binding site analysis : Focus on conserved residues (e.g., ATP-binding pocket in kinases).
    Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. How can the compound’s reactivity with biological thiols (e.g., glutathione) be quantified to evaluate off-target effects?

  • Methodological Answer :
  • Thiol reactivity assay : Incubate the compound with excess glutathione (GSH) in PBS (pH 7.4) at 37°C. Monitor GSH depletion via Ellman’s assay (absorbance at 412 nm) or LC-MS/MS.
  • Competitive binding studies : Use fluorescent probes (e.g., monobromobimane) to track thiol adduct formation .

Notes

  • Contradictions in Evidence : Limited direct data exists for the exact compound; recommendations are extrapolated from structural analogs (e.g., thieno/pyrido[2,3-d]pyrimidines) .
  • Unaddressed Gaps : No peer-reviewed studies explicitly detail this compound’s bioactivity. Researchers should validate assumptions via targeted assays.

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